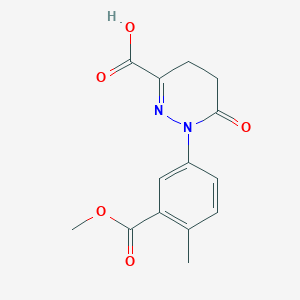

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 2219374-78-2) is a pyridazine derivative characterized by a tetrahydropyridazine core substituted with a carboxylic acid group at position 3 and a 3-(methoxycarbonyl)-4-methylphenyl moiety at position 1 . The compound’s synthesis likely involves condensation reactions between α-ketoglutaric acid derivatives and hydrazine analogs, followed by functionalization steps such as esterification or aryl substitution, as described for structurally related pyridazinecarboxylic acids .

Key structural features include:

- Tetrahydropyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 5.

- Carboxylic acid functionality: Enhances polarity and enables salt formation or conjugation in pharmaceutical applications.

The compound is marketed as a research chemical with standard purity grades and specific safety protocols, including precautions against heat and ignition sources .

Properties

IUPAC Name |

1-(3-methoxycarbonyl-4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-8-3-4-9(7-10(8)14(20)21-2)16-12(17)6-5-11(15-16)13(18)19/h3-4,7H,5-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHARZJBLSHENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCC(=N2)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C14H14N2O5

- Molecular Weight : 286.27 g/mol

- CAS Number : 2219374-78-2

The compound exhibits various biological activities attributed to its structural features, particularly the tetrahydropyridazine ring and the methoxycarbonyl substituent. These components are known to interact with multiple biological targets, influencing pathways related to inflammation, cancer, and microbial infections.

Biological Activities

-

Antimicrobial Activity

- Research indicates that the compound possesses significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded at low micromolar ranges, suggesting strong potential as an antimicrobial agent.

-

Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation markers in cell cultures. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

-

Anticancer Properties

- Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a novel antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory bowel disease (IBD), this compound was administered in an animal model. The results showed a marked decrease in colonic inflammation and histopathological improvement compared to untreated controls, suggesting its utility in managing IBD symptoms.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrogen-containing heterocycles, including the compound , exhibit significant antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. For instance, derivatives have shown effectiveness against resistant strains of bacteria due to their unique structural features that disrupt microbial cell functions .

Pharmacological Properties

The compound has been investigated for its potential pharmacological effects, particularly in enhancing physical endurance under extreme conditions. In experimental models, it has been shown to increase physical working capacity in mice subjected to hyperthermia and hypoxia. Such findings suggest that it may have applications in developing performance-enhancing drugs or treatments for conditions related to physical stress .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of 1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid allows it to serve as a building block for synthesizing novel polymeric materials. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers with specific properties tailored for applications in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can be utilized in the synthesis of nanoparticles or nanocomposites. Its incorporation into nanostructures can enhance the mechanical and thermal properties of materials while providing functionalities such as drug delivery systems or sensors due to its reactive sites .

Biochemical Probes

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical research. Studies have explored its role as an enzyme inhibitor, providing insights into enzyme mechanisms and potential pathways for drug development. The ability to modulate enzyme activity can lead to advancements in understanding metabolic diseases and developing targeted therapies .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Variations

The following compounds share structural similarities with the target molecule, differing in substituents, oxidation states, or core heterocycles:

Physicochemical Properties

- Solubility: The target compound’s methoxycarbonyl group increases hydrophobicity compared to the 3-methylphenyl analog (soluble in DMSO/methanol) .

- Thermal stability : Safety guidelines for the target compound highlight risks of decomposition under heat, a trait shared with other pyridazinecarboxylic acids .

Q & A

Basic Question: What are the key synthetic strategies for preparing 1-(3-(methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters under reflux conditions (e.g., using ethanol or acetic acid as solvents) .

- Step 2: Functionalization at the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the methoxycarbonyl and methyl groups .

- Step 3: Hydrolysis of ester groups to carboxylic acids using NaOH or LiOH in aqueous THF/MeOH .

Critical Parameters: Temperature control (<80°C) and anhydrous conditions are essential to prevent side reactions like ester hydrolysis during coupling steps .

Advanced Question: How can reaction yields be optimized during the introduction of the 3-methoxycarbonyl-4-methylphenyl substituent?

Methodological Answer:

- Catalyst Screening: Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions, as these catalysts improve regioselectivity and reduce byproducts in aryl substitutions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while microwave-assisted synthesis can reduce reaction time .

- Monitoring: Employ TLC or HPLC to track intermediate formation and adjust stoichiometry of aryl boronic acids if incomplete conversion is observed .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxycarbonyl protons at δ 3.8–4.0 ppm; aromatic protons split due to methyl substitution) .

- IR Spectroscopy: Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for both the carboxylic acid and ester moieties) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₅N₂O₅: 327.0982) .

Advanced Question: How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation for biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO:water (e.g., 10:90 v/v) with sonication to disperse aggregates. Confirm stability via dynamic light scattering (DLS) .

- Salt Formation: Convert the carboxylic acid to a sodium salt (using NaHCO₃) to enhance aqueous solubility for in vitro studies .

- Validation: Compare UV-Vis absorbance in different solvents to rule out solvent-induced degradation .

Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Screening: Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus and E. coli) with ciprofloxacin as a positive control .

- Cytotoxicity Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., PC-3 prostate cancer) to assess anti-proliferative effects .

- Enzyme Inhibition: Test inhibition of dihydrofolate reductase (DHFR) or kinases via fluorescence polarization .

Advanced Question: How can mechanistic studies elucidate its role in mTOR/p70S6K pathway inhibition observed in similar pyridazine derivatives?

Methodological Answer:

- Western Blotting: Quantify phosphorylation levels of mTOR (Ser2448) and p70S6K (Thr389) in treated vs. untreated cancer cells .

- siRNA Knockdown: Silence mTOR in cell lines to confirm compound specificity via rescue experiments .

- Molecular Docking: Use AutoDock Vina to model interactions between the compound and mTOR’s ATP-binding domain .

Basic Question: What storage conditions ensure long-term stability of the compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxycarbonyl group .

- Stability Testing: Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced Question: How can structure-activity relationship (SAR) studies improve potency against gram-negative bacteria?

Methodological Answer:

- Modify Substituents: Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-methylphenyl position to enhance membrane penetration .

- Bioisosteric Replacement: Substitute the carboxylic acid with a tetrazole group to improve bioavailability while retaining H-bonding capacity .

- LogP Optimization: Adjust lipophilicity (target LogP ~2–3) using fragment-based design to balance permeability and solubility .

Basic Question: What safety precautions are required when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and dissolution .

- Spill Management: Absorb spills with vermiculite, seal in containers, and dispose as hazardous waste .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How should researchers address discrepancies in reported IC₅₀ values across different studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis: Compare datasets using Bland-Altman plots to identify systematic biases (e.g., solvent effects or plate reader calibration) .

- Replicate Key Studies: Independently validate results in ≥3 labs with blinded sample analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.